molecular formula C9H16N2O2 B119459 2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide CAS No. 152860-44-1

2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide

Cat. No.: B119459
CAS No.: 152860-44-1
M. Wt: 184.24 g/mol
InChI Key: KVGDVPUGHRDXQN-UHFFFAOYSA-N
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Description

2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is an organic compound belonging to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring with multiple methyl groups and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydro-5,6-dimethylpyrazine with oxidizing agents to introduce the dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve efficient production. The final product is then purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can remove oxygen atoms, converting the compound to different pyrazine derivatives.

    Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce simpler pyrazine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of pyrazine-based compounds.

Scientific Research Applications

2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.

Mechanism of Action

The mechanism by which 2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5,6-dimethylpyrazine: A related compound with fewer methyl groups and no dioxide functionality.

    1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with a similar dioxide group but different ring structure.

Uniqueness

2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is unique due to its specific arrangement of methyl groups and the presence of two oxygen atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not fulfill.

Properties

CAS No.

152860-44-1

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide

InChI

InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h8H,1-5H3

InChI Key

KVGDVPUGHRDXQN-UHFFFAOYSA-N

SMILES

CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C

Canonical SMILES

CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C

Origin of Product

United States

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